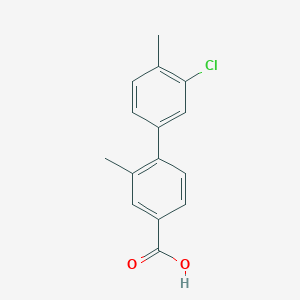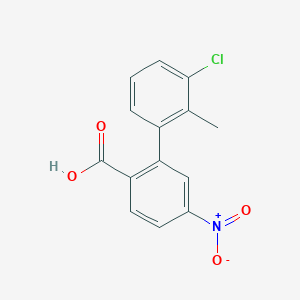
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid (2-CMP-6MBA) is an aromatic acid with a molecular formula of C11H10ClO2. It belongs to the family of benzene derivatives and is a synthetic compound that has been used in a range of scientific research applications. This article will provide an overview of the synthesis method for 2-CMP-6MBA, its mechanism of action, the biochemical and physiological effects of this compound, its advantages and limitations for lab experiments, and some future directions.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% has been used in a range of scientific research applications, including as a ligand for the study of protein-protein interactions, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential drug for the treatment of cancer. It has also been used in the synthesis of other compounds and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of the cyclooxygenase-2 enzyme and inhibits its activity. This inhibition prevents the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been found to have anti-cancer activity by inhibiting the growth of cancer cells. In addition, it has been found to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% has the advantage of being a relatively inexpensive and easy to synthesize compound, making it suitable for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. On the other hand, it has some limitations for laboratory experiments, such as its low solubility in water and its potential to cause irritation to the skin and eyes.
Orientations Futures
Future research on 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its potential toxicity. Additionally, further research could focus on optimizing the synthesis process and exploring new ways to use this compound in laboratory experiments. Finally, further research could focus on exploring the potential of 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% as an inhibitor of other enzymes and as a therapeutic agent for other diseases.
Méthodes De Synthèse
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid, 95% is synthesized through a multi-step reaction involving the condensation of 3-chloro-4-methylphenol and 6-methylbenzoic acid. This reaction is carried out in a solvent such as ethanol, methanol, or dimethyl sulfoxide at a temperature of 80-90 °C. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The product is then purified by column chromatography and crystallization to obtain a 95% pure product.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-6-7-11(8-13(9)16)12-5-3-4-10(2)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROPKQVOVDERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690288 |
Source


|
| Record name | 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-80-4 |
Source


|
| Record name | 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














